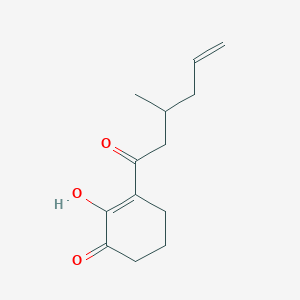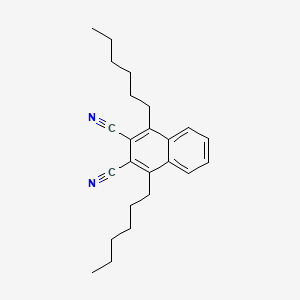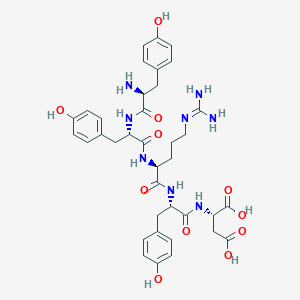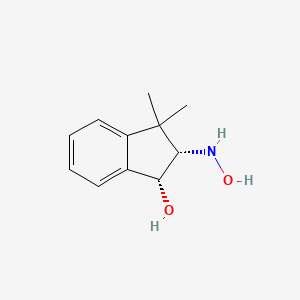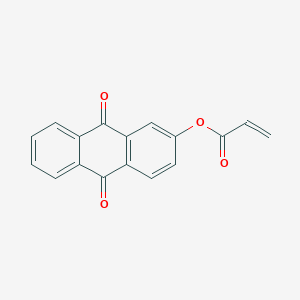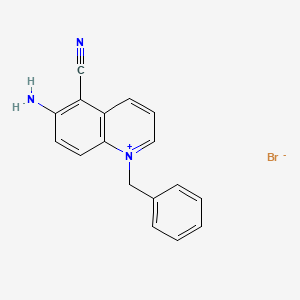![molecular formula C12H17NO3 B15163801 1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- CAS No. 143331-88-8](/img/structure/B15163801.png)
1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]-: is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- typically involves the reaction of 1,3-propanediol with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid. The mixture is heated under reflux to facilitate the condensation reaction, forming the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert hydroxyl groups to halides.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of polymers and as an intermediate in the synthesis of various chemical products.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methyl-1,3-propanediol
- 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol
- 2-Amino-2-ethyl-1,3-propanediol
Uniqueness
1,3-Propanediol, 2-ethyl-2-[[(2-hydroxyphenyl)methylene]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
143331-88-8 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-ethyl-2-[(2-hydroxyphenyl)methylideneamino]propane-1,3-diol |
InChI |
InChI=1S/C12H17NO3/c1-2-12(8-14,9-15)13-7-10-5-3-4-6-11(10)16/h3-7,14-16H,2,8-9H2,1H3 |
Clé InChI |
YQELQYWLNYRADN-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)(CO)N=CC1=CC=CC=C1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Formamide, N-[2,3-dichloro-6-[(2,4-dinitrophenyl)thio]phenyl]-](/img/structure/B15163723.png)
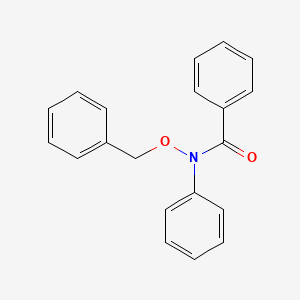
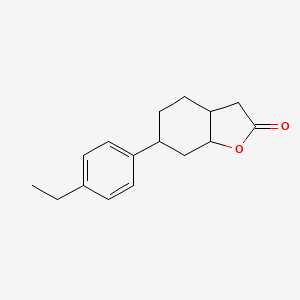

![Ethyl 3-{2-[6-(1-cyanopentylidene)cyclohexa-2,4-dien-1-yl]hydrazinyl}propanoate](/img/structure/B15163756.png)
![5-[(4-Chlorophenyl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15163769.png)
